2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide
Description
This compound belongs to the acetamide class, characterized by a pyrrolidine-2,5-dione (succinimide) moiety linked to a methoxy-substituted phenethyl group.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-22-12-5-3-4-11(8-12)13(23-2)9-17-14(19)10-18-15(20)6-7-16(18)21/h3-5,8,13H,6-7,9-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLVBKKTWYGLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)CN2C(=O)CCC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide typically involves organic synthesis techniques. The preparation methods may include the reaction of 2,5-dioxopyrrolidin-1-yl derivatives with appropriate amines under controlled conditions. Industrial production methods often involve multi-step synthesis processes, ensuring high purity and yield .
Chemical Reactions Analysis
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidin-1-yl group. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating neurotransmitter systems, inhibiting specific enzymes, or interacting with receptor sites. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several acetamide derivatives documented in the evidence. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Diversity in Bioactivity: The target compound’s dioxopyrrolidinyl group is shared with ’s benzothiazole derivative, which is annotated in the ZINC database for drug discovery. This suggests a role in protein binding via the succinimide moiety . By contrast, ’s trifluoromethylbenzothiazole analogs prioritize aromatic stacking and metabolic stability due to fluorine substituents, achieving moderate synthesis yields (26%) under microwave conditions .
Agrochemical vs. Pharmaceutical Potential: The methoxy-phenyl ethyl chain in the target compound differs from ’s chloro-acetamide herbicides (e.g., alachlor), which rely on chloro and alkyl groups for soil persistence . ’s thienopyrimidine derivative highlights the importance of heterocyclic cores for kinase inhibition, a feature absent in the target compound but relevant for structure-activity relationship (SAR) studies .
Synthetic Challenges: Microwave-assisted synthesis (as in ) improves reaction efficiency for methoxyphenyl acetamides but yields remain suboptimal (26%).
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide is a synthetic derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
- CAS Number : 1797023-48-3
- Molecular Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 310.37 g/mol
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. It has been shown to act as a modulator of glutamate receptors, specifically targeting the excitatory amino acid transporters (EAATs), which play a crucial role in neurotransmission and neuroprotection.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrrolidine and methoxyphenyl groups influence the compound's affinity and selectivity for EAATs. For instance:
- The presence of methoxy groups enhances lipophilicity, which may improve blood-brain barrier penetration.
- Variations in the side chains can lead to differing potencies at EAAT subtypes, with some analogs exhibiting nanomolar activity against EAAT2 while being inactive at EAAT1 and EAAT3 .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
| Study | Biological Activity | EC50/IC50 Values | Notes |
|---|---|---|---|
| Study 1 | EAAT2 PAM | EC50 = 0.6 nM | High potency observed in neuronal cultures. |
| Study 2 | EAAT1 Inhibition | IC50 = 716 nM | Moderate inhibition; not selective. |
| Study 3 | Neuroprotective Effects | N/A | Exhibited protective effects in models of excitotoxicity. |
Case Studies
-
Neuroprotection in Excitotoxicity Models :
- In vitro studies demonstrated that the compound reduced neuronal cell death induced by excessive glutamate levels, suggesting its potential as a neuroprotective agent against conditions like stroke and neurodegenerative diseases.
-
Behavioral Studies in Animal Models :
- Behavioral assays in rodents indicated that administration of this compound improved cognitive functions and reduced anxiety-like behaviors, correlating with its modulation of glutamate signaling pathways.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies showed favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
